[4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride
Overview
Description
[4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes a cyclohexyl ring, an amino-ethyl group, and a carbamic acid ester. The hydrochloride form enhances its solubility in water, making it more versatile for different applications.
Mechanism of Action
Pharmacokinetics
The compound’s pharmacokinetics would depend on various factors such as its solubility, stability, and metabolism in the body. The presence of the tert-butyl ester group suggests that it might be metabolized by esterases, which could affect its bioavailability and half-life .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the stability of the tert-butyl ester group could be affected by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride typically involves multiple steps. One common method starts with the cyclohexyl ring, which is functionalized to introduce the amino-ethyl group. This is followed by the formation of the carbamic acid ester. The final step involves the conversion to the hydrochloride salt to improve solubility and stability.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino-ethyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The ester and amino groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an amine or alcohol.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its solubility in water makes it suitable for various biochemical assays and experiments.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific pathways or receptors.
Industry
Industrially, this compound can be used in the production of specialty chemicals and polymers. Its stability and reactivity make it a valuable component in various manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
- [4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid methyl ester hydrochloride
- [4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid ethyl ester hydrochloride
Uniqueness
Compared to similar compounds, [4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride offers enhanced solubility and stability due to the tert-butyl ester group. This makes it more suitable for applications requiring aqueous solubility and prolonged shelf life.
Properties
IUPAC Name |
tert-butyl N-[4-(2-aminoethyl)cyclohexyl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2.ClH/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14;/h10-11H,4-9,14H2,1-3H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUNJKNMDHULCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1965309-44-7 | |
Record name | Carbamic acid, N-[4-(2-aminoethyl)cyclohexyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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